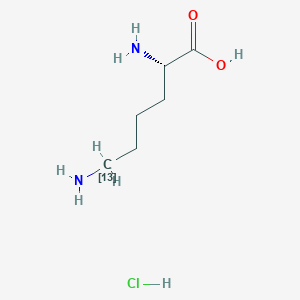

L-Lysine-6-13C hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-Lysine-6-13C hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H15ClN2O2 and its molecular weight is 183.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Enzymatic Decarboxylation

L-Lysine-6-¹³C hydrochloride participates in enzymatic decarboxylation reactions catalyzed by ornithine decarboxylase (Spe1p). This promiscuous reaction produces cadaverine, a polyamine, under stress conditions .

Key Data:

| Substrate | Km(mM) | kcat(s−1) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| L-Ornithine | 0.12 ± 0.02 | 4.3 ± 0.2 | 35.8 |

| L-Lysine-6-¹³C | 12.5 ± 1.8 | 0.8 ± 0.1 | 0.06 |

-

The lower catalytic efficiency for lysine compared to ornithine is due to steric hindrance and weaker binding affinity .

-

The ¹³C label at the sixth carbon allows precise tracking of cadaverine in metabolic flux studies .

Hydrothermal Polymerization

Under controlled hydrothermal conditions, L-lysine-6-¹³C hydrochloride undergoes polymerization. The reaction pathway depends on pH and temperature :

Reaction Conditions and Products:

| Precursor pH | Temperature (°C) | Polymer Structure | Key Characteristics |

|---|---|---|---|

| 2.5–9.7 | 130–200 | Branched polylysine | Enhanced fluorescence (λem=400nm) |

| 13.0 | 200 | Linear ε-polylysine | Dominant amide bonds between ε-amino groups |

-

At pH 13, linear polymers form due to the deprotonation of ε-amino groups, increasing their nucleophilicity .

-

Isotopic labeling does not alter reaction kinetics but enables structural analysis via 13C-NMR .

Post-Translational Modifications

The ε-amino group of L-lysine-6-¹³C hydrochloride undergoes conjugation reactions in biological systems:

Common Modifications:

-

In hypertensive mice, lysine supplementation increased malonyl-lysine levels by 150%, depleting malonyl-CoA pools .

-

The ¹³C label facilitates quantification of modified lysine residues in proteomics .

Isotopic Incorporation in Metabolic Pathways

L-Lysine-6-¹³C hydrochloride is extensively utilized in stable isotope labeling to study metabolic fluxes:

Incorporation Rates in Mouse Kidney :

| Molecule Type | ¹³C Incorporation Rate (Days) | Max Labeling (%) |

|---|---|---|

| Free metabolites | 1–7 | 95 |

| Proteins | 7–56 | 65 |

| Histones | >56 | <20 |

-

Lysine conjugates (e.g., malonyl-lysine) form within 24 hours, highlighting rapid turnover in renal metabolism .

Stability and Degradation

L-Lysine-6-¹³C hydrochloride remains stable under standard storage conditions but degrades under extreme pH or heat:

Degradation Products:

Propriétés

Numéro CAS |

129243-92-1 |

|---|---|

Formule moléculaire |

C6H15ClN2O2 |

Poids moléculaire |

183.64 g/mol |

Nom IUPAC |

(2S)-2,6-diamino(613C)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i4+1; |

Clé InChI |

BVHLGVCQOALMSV-BGOJRGFQSA-N |

SMILES |

C(CCN)CC(C(=O)O)N.Cl |

SMILES isomérique |

C(C[13CH2]N)C[C@@H](C(=O)O)N.Cl |

SMILES canonique |

C(CCN)CC(C(=O)O)N.Cl |

Synonymes |

L-Lysine-6-13C hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.